Enantiomeric Purity Specifications: (1S)-1-Phenylpentan-1-amine vs. Racemic and (R)-Enantiomer Forms
Commercially available (1S)-1-phenylpentan-1-amine is specified to possess >98% enantiomeric excess (ee) [1]. In contrast, racemic 1-phenylpentan-1-amine (CAS 61501-03-9) consists of equal proportions of (S)- and (R)-enantiomers, while (1R)-1-phenylpentan-1-amine (CAS 101022-84-6) represents the opposite stereochemical configuration. This quantitative difference in chiral purity (>98% ee vs. ~0% ee) directly impacts diastereoselective reaction outcomes and analytical method validation.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98% ee (specified for commercial product CAS 105370-60-3) |
| Comparator Or Baseline | Racemic 1-phenylpentan-1-amine (CAS 61501-03-9): ~0% ee; (R)-enantiomer (CAS 101022-84-6): opposite configuration |
| Quantified Difference | >98 percentage point difference in ee between (S)-enantiomer and racemic mixture |
| Conditions | Commercial product specification; analytical verification by chiral HPLC |
Why This Matters
For asymmetric catalysis and chiral resolution applications, a >98% ee specification is essential to ensure reproducible stereochemical outcomes; racemic material yields unpredictable diastereoselectivity.
- [1] Kuujia. (1S)-1-phenylpentan-1-amine CAS 105370-60-3. Product Description: 'High optical purity (>98% ee) is typically maintained.' View Source
